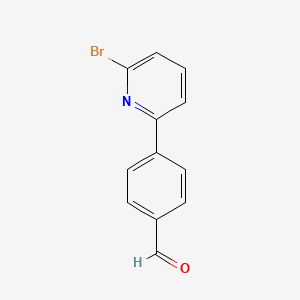

4-(6-Bromopyridin-2-yl)benzaldehyde

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to functional materials. numberanalytics.comnumberanalytics.com The nitrogen atom in the pyridine ring imparts distinct electronic properties, including a dipole moment and basicity, making it a versatile scaffold in synthesis. numberanalytics.comfiveable.me Pyridine and its derivatives can act as ligands in metal catalysis, nucleophiles, and are key components in many biologically active molecules. fiveable.mealgoreducation.com

Role of Benzaldehyde (B42025) Moieties as Versatile Synthetic Intermediates

Benzaldehyde, the simplest aromatic aldehyde, is a highly useful intermediate in organic synthesis. britannica.com It is a precursor for the production of various organic compounds, including dyes and cinnamic acid. britannica.com The aldehyde functional group is readily oxidized to a carboxylic acid and can undergo a variety of nucleophilic addition and condensation reactions. britannica.comck12.org These reactions allow for the transformation of the aldehyde into a wide range of other functional groups, making it a cornerstone for the construction of complex molecules. ck12.org

Synergistic Chemical Properties Arising from the Fusion of Pyridine and Benzaldehyde Architectures

The combination of a pyridine ring and a benzaldehyde moiety within a single molecule, as in 4-(6-Bromopyridin-2-yl)benzaldehyde, results in a bifunctional compound with enhanced versatility. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the benzaldehyde group, and conversely, the benzaldehyde can be a site for further molecular elaboration while the pyridine ring engages in coordination chemistry or further substitution reactions. This synergy allows for the creation of complex molecular architectures with applications in various scientific fields.

Emergence of Halogenated Pyridine-Benzaldehyde Hybrids in Scholarly Investigations

Halogenated pyridine-benzaldehyde hybrids have garnered significant interest in scientific research. The presence of a halogen, such as bromine, on the pyridine ring introduces a reactive handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, further expanding the chemical space accessible from these hybrid scaffolds. The introduction of halogen atoms can also modulate the electronic properties and biological activity of the resulting molecules. acs.org

Overview of Research Directions for this compound

Research involving this compound is primarily focused on its utility as a key intermediate. Major research avenues include its use in the synthesis of novel kinase inhibitors and other potential anticancer agents. Furthermore, its structural features make it a candidate for the development of new materials, such as those used in organic light-emitting diodes (OLEDs), and as a ligand in homogeneous catalysis.

特性

IUPAC Name |

4-(6-bromopyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZYUWKHZMRZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454385 | |

| Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588727-65-5 | |

| Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 6 Bromopyridin 2 Yl Benzaldehyde

Strategic Precursor Selection and Design

The successful synthesis of the target molecule hinges on the careful selection of its constituent parts. A convergent approach, where different fragments of the molecule are synthesized separately before being joined, is often favored for its efficiency and flexibility.

Bromopyridine Building Blocks in Convergent Synthesis

In a convergent synthesis strategy for 4-(6-bromopyridin-2-yl)benzaldehyde, bromopyridine derivatives are crucial building blocks. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, allowing for the formation of the key carbon-carbon bond with the benzaldehyde (B42025) moiety. The use of 2-bromopyridines is particularly common in the synthesis of 2,2'-bipyridine (B1663995) derivatives. lboro.ac.uk Pyridine-N-oxides can also be employed as precursors, which can then be converted to the corresponding bromopyridines. lboro.ac.uk The synthesis of bipyridine compounds can be achieved through various methods, including the homo- and heterocoupling of pyridine (B92270) derivatives in the presence of a catalyst. researchgate.netnih.gov

Considerations for Regioselectivity in Synthetic Pathways

Controlling the position of chemical reactions, or regioselectivity, is a critical challenge in the synthesis of substituted pyridines. nih.gov In the case of this compound, the desired connectivity is between the C2 position of the pyridine ring and the C4 position of the benzaldehyde ring. The inherent reactivity of the pyridine ring can lead to mixtures of isomers if not properly controlled. organic-chemistry.org

Several strategies can be employed to achieve high regioselectivity:

Directing Groups: The use of directing groups on the pyridine ring can steer the reaction to the desired position. nih.govrsc.org

Ligand Control: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regiochemical outcome. nih.govnih.gov

Reaction Conditions: Factors such as temperature and the choice of base can also play a role in controlling regioselectivity. nih.gov

Computational studies can help predict and understand the factors that govern regioselectivity in these reactions, aiding in the rational design of synthetic pathways. acs.orgresearchgate.net

Organometallic and Cross-Coupling Approaches

Organometallic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, provides powerful tools for the construction of the aryl-aryl bond in this compound.

Suzuki-Miyaura Coupling Strategies for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used and highly effective method for forming carbon-carbon bonds between aryl halides and arylboronic acids or their esters. researchgate.netorganic-chemistry.orglibretexts.org This reaction is central to the synthesis of many biaryl compounds, including the target molecule. nih.govmdpi.comresearchgate.net The general scheme involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com

In the context of synthesizing this compound, this would typically involve the coupling of a 2-bromopyridine (B144113) derivative with a 4-formylphenylboronic acid derivative, or vice versa. The reaction is known for its high functional group tolerance, making it suitable for complex molecules. nih.govnih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. vu.nl Key parameters that are optimized to achieve high yields and selectivity include:

Palladium Catalyst: A variety of palladium sources can be used, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.orgmdpi.com The choice of catalyst can influence reaction efficiency and the required reaction temperature. organic-chemistry.org

Ligands: The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, are often employed to enhance catalyst activity and stability, allowing for reactions to be performed at lower catalyst loadings and milder temperatures. acs.orgnih.gov

Base: A base is required to activate the organoboron species. youtube.com Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). vu.nlmdpi.com

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Examples | Role in the Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | PPh₃, SPhos, DavePhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. nih.gov |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Provides the aryl group to be coupled. organic-chemistry.org |

| Aryl Halide/Triflate | Aryl bromides, Aryl chlorides, Aryl triflates | The other coupling partner. organic-chemistry.org |

| Base | K₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. youtube.com |

| Solvent | Toluene, Dioxane, Water | Provides the medium for the reaction. vu.nlmdpi.com |

Boronic Acid and Ester Reactants

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or a boronic ester, with an organic halide or triflate. libretexts.orgnih.gov Due to the stability, low toxicity, and commercial availability of many boronic acids, this method is widely favored in both academic and industrial settings. organic-chemistry.orgnih.gov

The general catalytic cycle for the Suzuki coupling proceeds through three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromopyridine derivative), inserting into the carbon-halogen bond to form a Pd(II) complex. libretexts.orgharvard.edu

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate. The base is crucial for activating the organoboron compound, enhancing its nucleophilicity. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgharvard.edu

For the synthesis of this compound, a plausible Suzuki coupling strategy would involve the reaction between a dihalogenated pyridine and a formyl-substituted phenylboronic acid. For instance, 2,6-dibromopyridine (B144722) could be coupled with (4-formylphenyl)boronic acid. The reaction conditions would need to be optimized to favor monosubstitution, selectively replacing one bromine atom. Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Commonly used catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. organic-chemistry.orgmdpi.com

Table 1: Key Components in a Representative Suzuki-Miyaura Coupling

| Component | Role | Example(s) |

| Aryl Halide | Electrophilic partner | 2,6-Dibromopyridine |

| Organoboron Reagent | Nucleophilic partner | (4-Formylphenyl)boronic acid |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ |

| Base | Activates boronic acid | K₃PO₄, Na₂CO₃, KF |

| Solvent | Reaction medium | Dioxane, Toluene, Water (biphasic) harvard.edumdpi.com |

Grignard Reagents and Directed Metalation in Pyridine Functionalization

Grignard reagents are powerful carbon nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.com Their synthesis and subsequent reaction provide a classic yet effective route to functionalized aromatic systems.

A bromo-magnesiopyridine intermediate is a Grignard reagent where a magnesium halide is attached to a bromopyridine ring. It is typically formed by the direct reaction of an organohalide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org The magnesium metal inserts itself into the carbon-halogen bond, inverting the polarity at the carbon atom and making it strongly nucleophilic. leah4sci.comyoutube.com

For a starting material like 2,6-dibromopyridine, the formation of the Grignard reagent can be selective. The reactivity of halogens in Grignard formation can differ, allowing for the potential to form the mono-Grignard reagent, 6-bromo-2-(magnesiobromo)pyridine, under carefully controlled conditions. walisongo.ac.id The reaction is often initiated by activating the magnesium surface, for example, by crushing it or using additives like iodine. youtube.comsciencemadness.org

An alternative to Grignard reagent formation is directed metalation, which involves the deprotonation of a C-H bond using a strong base. znaturforsch.comresearchgate.net For pyridines, bases like lithium diisopropylamide (LDA) or mixed lithium-ate bases can selectively remove a proton at a specific position, often directed by a substituent on the ring. znaturforsch.com This creates a nucleophilic lithiated or metalated pyridine that can then react with an electrophile.

Once the nucleophilic bromo-magnesiopyridine intermediate is formed, it can be reacted with a suitable electrophile to install the desired functional group. To introduce a formyl group (-CHO) and create an aldehyde, N,N-dimethylformamide (DMF) is a commonly used electrophile. walisongo.ac.idsciencemadness.org

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of DMF. brainly.com This addition forms a tetrahedral intermediate. Unlike reactions with esters or acid chlorides, this intermediate is relatively stable and does not typically undergo further reaction with a second equivalent of the Grignard reagent. masterorganicchemistry.combrainly.com A subsequent acidic workup step hydrolyzes this intermediate to yield the final aldehyde product, this compound. walisongo.ac.idresearchgate.net

Table 2: Two-Step Grignard Synthesis of this compound

| Step | Reactants | Product | Purpose |

| 1. Grignard Formation | 2,6-Dibromopyridine, Magnesium (Mg) | 6-Bromo-2-(magnesiobromo)pyridine | Creates a potent nucleophile |

| 2. Electrophilic Quench | 6-Bromo-2-(magnesiobromo)pyridine, N,N-Dimethylformamide (DMF), followed by acid workup | This compound | Introduces the formyl (-CHO) group |

Alternative Transition Metal Catalyzed C-C Bond Formations

Beyond the direct synthesis of the target molecule, various transition-metal-catalyzed reactions are crucial for the functionalization of the bromopyridine core, enabling the synthesis of a diverse library of related compounds. acs.orgnih.govlibretexts.orgwikipedia.org These methods leverage the reactivity of the carbon-bromine bond to introduce new carbon-carbon or carbon-heteroatom bonds.

The Sonogashira coupling is a highly effective method for forming a bond between an sp²-hybridized carbon (from an aryl or vinyl halide) and an sp-hybridized carbon (from a terminal alkyne). scirp.orgresearchgate.net The reaction is typically co-catalyzed by palladium and copper complexes. scirp.orgrsc.org

The catalytic cycle involves the palladium-catalyzed activation of the aryl halide and a copper-catalyzed formation of a copper(I) acetylide intermediate. This methodology allows the bromine atom on a compound like 2-bromopyridine to be substituted with an alkynyl group. scirp.orgscirp.org The reaction conditions generally involve a palladium source (e.g., Pd(CF₃COO)₂), a phosphine ligand, a copper(I) salt (e.g., CuI), a base (like an amine), and a solvent such as DMF. researchgate.netscirp.org This reaction is valuable for creating extended conjugated systems and serves as a key step in the synthesis of many complex organic materials and pharmaceuticals. scirp.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a premier method for synthesizing aryl amines from aryl halides and primary or secondary amines, overcoming the limitations of traditional methods. wikipedia.orgnih.gov

In the context of a bromopyridine derivative, the Hartwig-Buchwald amination allows for the direct replacement of the bromine atom with an amino group. nih.govchemspider.com The reaction requires a palladium catalyst, a suitable phosphine ligand (often sterically hindered), and a strong base such as sodium tert-butoxide (NaOBu-t). chemspider.comresearchgate.net The choice of ligand is critical and has evolved through several "generations" to accommodate a wide range of substrates, including less reactive aryl chlorides and various amine coupling partners. wikipedia.org This transformation provides a powerful tool for introducing nitrogen-containing functionalities onto the pyridine scaffold. nih.govresearchgate.net

Compound Index

Condensation and Cyclization Reactions

The construction of the core pyridine ring system and its linkage to the benzaldehyde precursor can be achieved through various condensation and cyclization strategies. These methods offer pathways to build the heterocyclic framework from simpler starting materials.

Claisen-Schmidt Condensation in Pyridine-Benzaldehyde Systems

The Claisen-Schmidt condensation is a reliable reaction for forming carbon-carbon bonds to produce α,β-unsaturated carbonyl compounds. gordon.eduwikipedia.orgnumberanalytics.com This reaction occurs between an aldehyde or ketone possessing an α-hydrogen and a carbonyl compound that lacks one, typically an aromatic aldehyde. wikipedia.org The reaction is generally catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, or in some cases, an acid. taylorandfrancis.comnih.gov

In the context of pyridine-benzaldehyde systems, a variation of the Claisen-Schmidt reaction can be envisioned. For example, a substituted benzaldehyde can react with a ketone containing an enolizable α-hydrogen. gordon.edu The reaction proceeds via the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. gordon.edupearson.com Subsequent dehydration of the resulting β-hydroxycarbonyl intermediate readily occurs to yield the stable α,β-unsaturated product. gordon.edunih.gov While direct synthesis of the target molecule via this method is not explicitly detailed, the principles can be applied by reacting a suitably functionalized pyridine-containing ketone with a benzaldehyde derivative. The choice of base and solvent can significantly influence reaction rates and yields. numberanalytics.com Solvent-free conditions using solid sodium hydroxide have also been reported to produce quantitative yields in some Claisen-Schmidt reactions. nih.gov

One-Pot Synthetic Routes for Pyridine Ring Construction

One-pot multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing highly substituted pyridine rings. ias.ac.in These methods combine several starting materials in a single reaction vessel to construct complex products, minimizing the need to isolate intermediates.

Several established named reactions are central to this approach:

Hantzsch Dihydropyridine Synthesis : This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). wikipedia.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. The process can be catalyzed by acids such as p-toluenesulfonic acid (PTSA), and using aqueous micelles under ultrasonic irradiation has been shown to improve yields significantly. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This method synthesizes trisubstituted pyridines from an enamine and an ethynyl (B1212043) ketone in a two-step process involving a Michael addition followed by cyclodehydration. nih.gov Modern variations allow this to be performed in a single pot, often facilitated by microwave irradiation, which can proceed without the isolation of the aminodiene intermediate. nih.govcore.ac.uk

Guareschi-Thorpe Condensation : This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone to form a 2-pyridone, which can be further modified.

A general and widely used one-pot synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound such as malononitrile, and a third component like a thiol or methyl ketone, with an ammonia source. ias.ac.inresearchgate.net For instance, reacting an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate is a described route to 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net The use of heterogeneous catalysts like nanocrystalline magnesium oxide can facilitate these reactions, offering advantages in terms of reusability and simplified workup. ias.ac.in

| Pyridine Synthesis Method | Key Reactants | Catalyst/Conditions | Product Type |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | PTSA, Ultrasonic irradiation | 1,4-Dihydropyridine |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Brønsted acid, Microwave | Trisubstituted Pyridine |

| Three-Component MCR | Aldehyde, Malononitrile, Thiol | Nanocrystalline MgO, Reflux | 2-Amino-6-sulfanylpyridine |

| Four-Component MCR | Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Na2CaP2O7, Solvent-free | 2-Amino-3-cyanopyridine |

Formation of Fused Pyridine Rings and Related Heterocycles

The pyridine ring in this compound can serve as a scaffold for the construction of more complex fused heterocyclic systems. These reactions typically involve the functional groups on a pre-synthesized pyridine ring participating in a subsequent cyclization reaction.

Examples of such transformations include:

Pyrido[2,3-d]pyrimidines : These can be synthesized from 2-aminopyridine (B139424) derivatives. For example, reacting a 6-amino-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, acetic anhydride, or urea (B33335) leads to the formation of the fused pyrimidine (B1678525) ring. nih.govmdpi.com

Pyrazolo[3,4-b]pyridines : A 6-hydrazido-5-pyridinecarbonitrile can react with reagents such as acetic acid or phenylisothiocyanate to form a fused pyrazole (B372694) ring. nih.govmdpi.com

Furo[2,3-b]pyridines : These can be prepared from a pyridin-2(1H)-one, which undergoes O-alkylation followed by cyclization. nih.gov

Triazolo[3,4-a]pyridines : Reaction of a hydrazido-pyridine with carbon disulfide can lead to the formation of a fused triazole ring. nih.govmdpi.com

These synthetic routes demonstrate the versatility of the pyridine core in generating a diverse range of fused heterocycles, which are of significant interest in medicinal chemistry. bohrium.comresearchgate.net

Halogenation and Functional Group Interconversion

To arrive at the final target structure of this compound, specific halogenation and functional group manipulation steps are necessary. These transformations place the bromo and aldehyde functionalities at the correct positions on the pyridine and benzene (B151609) rings, respectively.

Bromination Reactions on Pyridine and Benzaldehyde Substrates

Introducing a bromine atom onto the pyridine ring with high regioselectivity is a critical step. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, which typically occurs at the 3-position only under harsh conditions, such as high temperatures in the presence of oleum (B3057394). researchgate.netresearchgate.net Therefore, alternative strategies are often employed.

| Bromination Method | Substrate | Reagents | Selectivity/Conditions |

| N-Oxide Activation | Pyridine N-oxide | POBr3 / PBr5 | Mixture of 2- and 4-bromopyridines. researchgate.net |

| Phosphine Reagents | Pyridine | Phosphonium (B103445) salts, LiBr, TfOH | Halogenation at the 4-position. nih.gov |

| Ruthenium Catalysis | 2-Phenylpyridine | [{Ru(p-cymene)Cl2}2], NBS | meta-Selective C-H bromination. rsc.org |

| Radical Bromination | Pyridine Derivatives | DBDMH, Oleum (65%) | Selective bromination, avoids dibromo isomers. google.com |

One common approach involves the initial formation of a pyridine N-oxide. The N-oxide activates the ring, making the 2- and 4-positions more susceptible to electrophilic attack. Treatment with phosphorous oxybromide can then yield a mixture of 2- and 4-bromopyridines. researchgate.net Another advanced method uses designed phosphine reagents to form phosphonium salts of pyridine, which can then be halogenated at the 4-position with high selectivity. nih.gov For substrates like 2-phenylpyridine, a close analog to the core of the target molecule, ruthenium-catalyzed C-H bromination using N-Bromosuccinimide (NBS) can achieve selective bromination at the meta-position of the phenyl ring. rsc.org Alternatively, using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum provides a selective process that minimizes the formation of di-brominated side products. google.com

Aldehyde Functional Group Manipulations

The aldehyde group is reactive and may not be compatible with all reaction conditions used to construct or modify the bromopyridine core. Therefore, its synthesis and protection are key considerations.

Protection/Deprotection : To prevent unwanted side reactions during steps like bromination or organometallic cross-coupling, the aldehyde group can be protected. A common strategy is the formation of an acetal (B89532) by reacting the aldehyde with an alcohol like ethylene (B1197577) glycol under acidic conditions. wikipedia.org This protecting group is stable to many reagents but can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde once the other synthetic steps are complete. wikipedia.org

Late-Stage Formation : Instead of carrying the aldehyde group through the entire synthesis, it can be introduced in the final steps from a more stable precursor. For example, the Suzuki or Stille coupling can be performed using a boronic acid/ester or stannane (B1208499) derivative of a protected benzaldehyde or a compound where the aldehyde is present as a different functional group. An ester or nitrile can be reduced to the aldehyde at a late stage using reagents like diisobutylaluminium hydride (DIBAL-H). libretexts.org N-heterocyclic carbenes have also been used to catalyze the coupling of aldehydes with paraformaldehyde to yield hydroxymethyl ketones, showcasing advanced manipulations of the aldehyde group itself. nih.gov

Reduction to Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding [4-(6-Bromopyridin-2-yl)phenyl]methanol. This transformation is fundamental in organic synthesis, converting the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, which can be used for further functionalization.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. ua.es NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and offers good chemoselectivity, leaving the C-Br bond and the aromatic rings intact. ua.es For a more potent reducing agent, LiAlH₄ can be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. ua.es

More specialized reagents can also be employed. For instance, zinc borohydride complexes, such as [Zn(BH₄)₂(2-MeOpy)], have been shown to efficiently reduce aromatic aldehydes to their corresponding alcohols under mild conditions. d-nb.info

Table 1: Selected Reagents for the Reduction of this compound

| Reagent | Solvent(s) | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | [4-(6-Bromopyridin-2-yl)phenyl]methanol |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0°C to Room Temp. | [4-(6-Bromopyridin-2-yl)phenyl]methanol |

Oxidation to Carboxylic Acids

The aldehyde functional group can be oxidized to a carboxylic acid, affording 4-(6-Bromopyridin-2-yl)benzoic acid. This transformation is valuable for creating building blocks used in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.

A variety of modern, efficient, and mild oxidation protocols are available. One such method utilizes Oxone (potassium peroxymonosulfate) as the oxidant, providing a metal-free alternative to traditional heavy-metal oxidants. mdpi.com Another green chemistry approach involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst. For example, selenium-catalyzed systems can efficiently convert aromatic aldehydes to carboxylic acids under mild conditions. nih.gov Other established methods include the use of reagents like pyridinium (B92312) chlorochromate (PCC) with an appropriate co-oxidant or organocatalysts like N-hydroxyphthalimide (NHPI) in the presence of oxygen. mdpi.com

Table 2: Selected Reagents for the Oxidation of this compound

| Reagent/System | Solvent(s) | Conditions | Product |

|---|---|---|---|

| Oxone | Aqueous/Organic mixtures | Room Temperature | 4-(6-Bromopyridin-2-yl)benzoic acid |

| H₂O₂ / Selenium Catalyst | Water or Alcohol | Mild | 4-(6-Bromopyridin-2-yl)benzoic acid |

| N-Hydroxyphthalimide (NHPI) / O₂ | Various | Mild | 4-(6-Bromopyridin-2-yl)benzoic acid |

Introduction of Other Electrophilic/Nucleophilic Sites

Beyond modifying the aldehyde, the structure of this compound allows for the introduction of new reactive sites, primarily through reactions at the aldehyde carbonyl and the carbon-bromine bond.

Reactions at the Aldehyde: The aldehyde can undergo condensation reactions with various nucleophiles. For example, reaction with thiosemicarbazide (B42300) derivatives can produce thiosemicarbazones. stackexchange.com This reaction introduces new nucleophilic nitrogen and sulfur atoms into the molecule, which can serve as sites for further derivatization or as ligands for metal coordination.

Reactions at the C-Br Bond: The bromine atom on the electron-deficient pyridine ring is an excellent handle for introducing new functionality via two main pathways:

Cross-Coupling Reactions: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: Reacting this compound with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base can replace the bromine atom with a new aryl group. researchgate.net This method is widely used in drug discovery to build complex biaryl structures. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst. nih.gov This is a key method for synthesizing arylamines.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by strong nucleophiles, particularly at the C2 and C4 positions. stackexchange.comwikipedia.org The bromine at the C6 position (para to the nitrogen) is also activated for displacement. Strong nucleophiles, such as alkoxides, thiolates, or amides, can displace the bromide ion to form a new derivative. acs.orgyoutube.com This mechanism proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electronegative nitrogen atom. wikipedia.org

Stereochemical Control and Enantioselective Synthesis (If Applicable)

When the aldehyde group of this compound participates in reactions that generate a new stereocenter, controlling the stereochemical outcome becomes crucial. This is particularly relevant for the synthesis of chiral alcohols via addition of a non-hydride nucleophile (e.g., Grignard or organolithium reagents) to the carbonyl.

Diastereoselective Approaches

Diastereoselectivity arises when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. In the context of this compound, a diastereoselective reaction could be designed by first reacting it with a chiral molecule. A more direct approach involves reacting the aldehyde with a nucleophile that generates a second stereocenter simultaneously.

For instance, a deacylative aldol (B89426) reaction between an enolate (like that derived from 3-acetyl-3-fluorooxindoles) and this compound could proceed with high diastereoselectivity. ua.es In such reactions, the formation of a chair-like transition state often dictates the relative configuration of the newly formed stereocenters, leading preferentially to either the syn- or anti-diastereomer. ua.es Similarly, reacting the aldehyde with homoallylic alcohols can lead to the stereoselective formation of highly substituted tetrahydropyrans, creating three new stereocenters in a single step. wikipedia.org

Enantioselective Catalysis

To produce a single enantiomer of a chiral alcohol from the prochiral aldehyde, enantioselective catalysis is employed. This involves using a small amount of a chiral catalyst to steer the reaction towards one enantiomeric product.

Enantioselective Reduction: While standard reductions with NaBH₄ yield a racemic alcohol, the use of a chiral catalyst allows for asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction, which uses a proline-derived oxazaborolidine catalyst with borane (B79455) (BH₃), is a highly reliable method for reducing prochiral ketones and aldehydes to chiral secondary alcohols with high enantiomeric excess (ee). youtube.com

Enantioselective Nucleophilic Addition: The addition of organometallic reagents to the aldehyde can be rendered enantioselective.

Organozinc Reagents: The addition of dialkylzinc reagents (e.g., diethylzinc) in the presence of a chiral ligand, such as a carbohydrate-derived amino alcohol, can produce chiral secondary alcohols with high conversion and enantioselectivity. mdpi.comrsc.org

Organoboron Reagents: Nickel-catalyzed enantioselective arylation using arylboronic esters and a bulky chiral N-heterocyclic carbene (NHC) ligand is a powerful method for adding aryl groups to aldehydes with excellent chemo- and enantioselectivity. chinesechemsoc.org

Alkynylation: The addition of terminal alkynes to the aldehyde can be catalyzed by a chiral zinc-amino alcohol complex to afford chiral propargylic alcohols in high yields and enantiomeric excess. princeton.edu This one-pot reaction proceeds under mild conditions and provides a direct route to these valuable synthetic intermediates. princeton.edu

Chemical Reactivity and Derivatization

Reactions Involving the Aldehyde Functional Group

The aldehyde group is susceptible to nucleophilic attack, allowing for a wide range of transformations. ncert.nic.in It can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. Condensation reactions with amines can yield imines, while reactions with hydrazines can form hydrazones. libretexts.org Aldol (B89426) condensation reactions are also possible, leading to the formation of α,β-unsaturated carbonyl compounds. ncert.nic.in

The aldehyde can be easily oxidized to a carboxylic acid using a variety of oxidizing agents. ck12.orgquora.com Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. ck12.org

Reactivity of the Pyridine (B92270) Nitrogen

Transformations at the Bromopyridine Core

The bromine atom on the pyridine ring serves as a valuable handle for further functionalization through various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling allows for the introduction of alkyne groups. scirp.orgscirp.org The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of aminopyridine derivatives. acs.orgacs.orgnih.gov

While less common for bromopyridines compared to their chloro- or fluoro-analogs, nucleophilic aromatic substitution can occur under certain conditions, particularly with strong nucleophiles. acs.orgacs.org The electron-deficient nature of the pyridine ring facilitates this type of reaction at the positions ortho and para to the nitrogen atom. stackexchange.com

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound would show characteristic signals for the aldehyde proton (typically a singlet around 10 ppm), as well as distinct aromatic signals for the protons on both the benzaldehyde (B42025) and pyridine (B92270) rings. The coupling patterns and chemical shifts of these aromatic protons provide valuable information about the substitution pattern.

The 13C NMR spectrum would display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm). The aromatic region would show signals for the carbon atoms of both rings, with the carbon attached to the bromine atom exhibiting a characteristic chemical shift.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The IR spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1700 cm-1. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the C-Br stretching vibration.

In mass spectrometry, the molecular ion peak would be observed. A characteristic feature for bromo-compounds is the presence of an M+2 peak of nearly equal intensity due to the natural abundance of the 79Br and 81Br isotopes. miamioh.edu Common fragmentation patterns for aryl halides include the loss of the halogen atom. slideshare.net

Applications in Medicinal Chemistry

Design and Synthesis of Kinase Inhibitors

Pyridine (B92270) and biaryl scaffolds are common motifs in the structures of kinase inhibitors, which are an important class of drugs for the treatment of cancer and other diseases. The ability to functionalize both the pyridine and benzaldehyde (B42025) portions of this compound allows for the systematic exploration of structure-activity relationships in the development of new kinase inhibitors.

Development of Novel Anticancer Agents

Beyond kinase inhibition, this compound serves as a versatile starting material for the synthesis of a variety of compounds with potential anticancer activity. The pyridine ring is a well-known pharmacophore in many anticancer drugs, and the ability to introduce diverse substituents via the bromo and aldehyde functionalities is a key advantage in drug discovery programs. numberanalytics.com

Exploration in Other Therapeutic Areas

The structural framework of this compound is also being explored for its potential in other therapeutic areas. The versatility of the pyridine and benzaldehyde moieties allows for its incorporation into a wide range of molecular designs targeting various biological pathways.

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Strategies

The aldehyde and bromo-pyridine functionalities of 4-(6-Bromopyridin-2-yl)benzaldehyde are key to its synthetic versatility, allowing for a wide array of derivatization reactions. Future research will likely focus on developing novel and efficient catalytic methods to functionalize this core structure, leading to the creation of diverse chemical libraries with potential biological activities or material properties.

The aldehyde group can be readily transformed into a variety of functional groups. For instance, it can undergo condensation reactions with amines or hydrazines to form imines and hydrazones, respectively. A study on the synthesis of piperidine-based thiosemicarbazones utilized a similar benzaldehyde (B42025) moiety, which was reacted with various thiosemicarbazides to generate a library of compounds with potential as dihydrofolate reductase (DHFR) inhibitors. nih.gov This highlights a potential pathway for creating derivatives of this compound with therapeutic applications.

The bromine atom on the pyridine (B92270) ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the chemical space accessible from this starting material. For example, the Suzuki coupling reaction has been employed in the synthesis of tripyrenylpyridine derivatives, which have shown promise as sky-blue emitters in organic light-emitting diodes (OLEDs). researchgate.netnih.gov This suggests that derivatives of this compound could be explored for applications in organic electronics.

Furthermore, the development of one-pot, multi-component reactions involving this compound could streamline the synthesis of complex molecules. nih.gov Such strategies are highly desirable for generating molecular diversity efficiently.

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. researchgate.net The structural features of this compound make it an excellent building block for the creation of focused libraries for HTS campaigns. The ability to readily derivatize both the aldehyde and the bromo-pyridine moieties allows for the systematic exploration of structure-activity relationships (SAR).

Future efforts will likely involve the use of parallel synthesis techniques to generate libraries of derivatives based on the this compound scaffold. uniroma1.itnih.govnih.gov These libraries can then be screened against a variety of biological targets, including enzymes, receptors, and protein-protein interactions. For instance, recent HTS campaigns have been successful in identifying dual inhibitors of BRD4 and RIPK3, highlighting the power of this approach in discovering novel therapeutic agents. researchgate.net

The integration of automated synthesis platforms with HTS will further accelerate the discovery process. Nanoscale synthesis and screening technologies allow for the rapid generation and testing of thousands of compounds, minimizing the consumption of reagents and time. researchgate.net

Table 1: Key Derivatization Reactions for Library Synthesis

| Reaction Type | Functional Group Targeted | Potential Products |

| Reductive Amination | Aldehyde | Secondary and tertiary amines |

| Wittig Reaction | Aldehyde | Alkenes |

| Knoevenagel Condensation | Aldehyde | α,β-Unsaturated carbonyls |

| Suzuki Coupling | Bromo-pyridine | Biaryls, heteroaryls |

| Buchwald-Hartwig Amination | Bromo-pyridine | N-Aryl and N-heteroaryl amines |

| Sonogashira Coupling | Bromo-pyridine | Alkynyl-pyridines |

Advanced Computational Modeling for Predictive Design

Computational modeling plays an increasingly vital role in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, advanced computational techniques can be employed to guide synthetic efforts and prioritize compounds for experimental evaluation.

In silico design and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions can be used to assess the drug-likeness of virtual libraries of derivatives. nih.govcmjpublishers.commdpi.com This allows researchers to focus on synthesizing compounds with favorable pharmacokinetic and safety profiles. Studies on imidazo[1,2-a]pyridine-3-carboxamides have demonstrated the utility of such in silico predictions in identifying promising anti-tubercular agents. nih.gov

Molecular docking simulations can predict the binding modes and affinities of this compound derivatives with specific biological targets. This information can be used to design more potent and selective inhibitors. For example, molecular docking has been used to study the interaction of piperidine-derived thiosemicarbazones with dihydrofolate reductase. nih.gov

Quantum chemical calculations can be used to predict the electronic and photophysical properties of derivatives, which is particularly relevant for applications in materials science. For instance, such calculations have been used to understand the properties of pyridinyl-carbazole derivatives as host materials for phosphorescent OLEDs. nih.govmdpi.com

Table 2: Computational Tools and Their Applications

| Computational Tool | Application |

| Molecular Docking | Prediction of protein-ligand interactions and binding affinities. |

| ADMET Prediction Software | Evaluation of drug-likeness and potential toxicity. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and dynamics of molecules and their complexes. |

Potential for Industrial Scale-Up and Process Optimization

For any promising compound to be translated from the laboratory to commercial application, a robust and scalable synthetic process is essential. Future research on this compound will need to address the challenges of industrial-scale production.

Process optimization will focus on improving reaction yields, reducing the number of synthetic steps, and utilizing cost-effective and environmentally friendly reagents and solvents. ijprt.org The development of continuous flow processes could offer significant advantages over traditional batch synthesis, including improved safety, consistency, and efficiency.

The large-scale synthesis of related compounds, such as porphyrins, has been achieved through the development of simplified, two-step protocols that avoid the use of expensive and hazardous reagents. nih.govresearchgate.net Similar strategies could be explored for the production of this compound. The development of facile and large-scale synthesis methods, such as those reported for graphdiyne using transition metal salt catalysts, could also provide valuable insights. researchgate.net

Emerging Applications in Interdisciplinary Fields

The unique chemical properties of this compound and its derivatives open up possibilities for their use in a variety of interdisciplinary fields beyond traditional medicinal chemistry.

In the field of materials science , pyridinyl-containing compounds are being investigated for their potential in organic electronics. Derivatives of this compound could be designed as emitters or host materials for OLEDs. nih.govmdpi.commdpi.com The pyridine nitrogen can act as an electron-accepting unit, which is a desirable feature for charge-transporting materials.

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a promising building block for the synthesis of metal-organic frameworks (MOFs) . researchgate.netresearchgate.netmagtech.com.cnnih.govmdpi.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The aldehyde functionality could be further modified post-synthesis to introduce additional functionality within the MOF pores.

In agrochemical research , the development of new pesticides and herbicides is an ongoing need. The diverse library of compounds that can be generated from this compound could be screened for activity against various agricultural pests and weeds.

Finally, in the realm of supramolecular chemistry , the directional hydrogen bonding capabilities of the pyridine ring and the potential for π-π stacking interactions make this scaffold an interesting component for the design of self-assembling systems.

Q & A

What are the established synthetic methodologies for preparing 4-(6-Bromopyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-bromo-6-iodopyridine and a benzaldehyde boronic ester. Optimization includes using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DMF/H₂O solvent system (3:1 v/v) under reflux (80–100°C) for 12–24 hours . Yields improve with degassed solvents and inert atmospheres (argon/nitrogen). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction progress should be monitored via TLC (Rf ~0.4 in hexane:EtOAc 7:3) .

How should researchers address discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions?

Methodological Answer:

Discrepancies often arise from solvent effects or tautomerism. For NMR:

- Aldehyde proton (δ 9.8–10.2 ppm): Compare with DFT calculations (B3LYP/6-311+G**) using solvent models (e.g., PCM for DMSO-d₆).

- Aromatic protons: Assign via 2D NMR (COSY, HSQC) to resolve coupling patterns.

For IR, ensure carbonyl stretches (~1700 cm⁻¹) align with computed vibrational modes. Purify samples via recrystallization (ethanol/water) to remove impurities causing shifts .

What strategies are recommended for evaluating the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

- Thermal stability: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- Hydrolytic stability: Incubate in buffered solutions (pH 1–13) at 37°C for 48 hours; monitor degradation via HPLC .

- Light sensitivity: Expose to UV light (254 nm) for 24 hours; track aldehyde oxidation to carboxylic acid using FTIR.

Store at –20°C under argon with molecular sieves to prevent moisture absorption .

How does the bromopyridinyl moiety influence the benzaldehyde’s reactivity in nucleophilic additions?

Methodological Answer:

The electron-withdrawing bromopyridinyl group enhances the aldehyde’s electrophilicity, accelerating reactions like Grignard additions or condensations.

- Kinetic studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants for nucleophilic attack (e.g., hydrazine).

- DFT calculations: Map electrostatic potential surfaces to identify reactive sites .

What analytical techniques are critical for confirming structural integrity in multi-step syntheses?

Methodological Answer:

- X-ray crystallography: Resolve absolute configuration (if crystals form; e.g., orthorhombic P2₁2₁2₁ space group) .

- High-resolution MS: Confirm molecular formula (C₁₂H₈BrNO; [M+H]⁺ calc. 278.9784, observed 278.9781).

- Elemental analysis: Validate Br content (theoretical 28.7%, observed ±0.3%) .

What in vitro assays are appropriate for probing biological activity of derivatives?

Methodological Answer:

- Antimicrobial activity: Use broth microdilution (MIC determination against S. aureus, E. coli) with derivatives modified at the pyridine or aldehyde positions .

- Kinase inhibition: Employ fluorescence polarization assays with ATP-competitive probes (IC₅₀ < 10 µM suggests potential).

- Cytotoxicity: Screen against HeLa cells via MTT assay (72-hour exposure; IC₅₀ reported with 95% CI) .

How can computational chemistry predict regioselectivity in nucleophilic aromatic substitution?

Methodological Answer:

- Fukui functions: Calculate using Gaussian09 to identify electron-deficient sites (e.g., para to Br on pyridine).

- Transition state modeling: Use IRC analysis in Q-Chem to compare activation barriers for competing pathways (e.g., substitution at C-4 vs. C-6) .

What precautions are necessary for handling due to potential toxicity or reactivity?

Methodological Answer:

- Safety protocols: Use nitrile gloves, goggles, and fume hoods. In case of skin contact, wash with soap/water for 15 minutes .

- Toxicity profiling: Conduct Ames tests (OECD 471) for mutagenicity and acute oral toxicity studies (OECD 423) in rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。